molecular formula C20H18FN3O3S B2844629 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 872688-81-8

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2844629
CAS RN: 872688-81-8
M. Wt: 399.44
InChI Key: BXFRAPSJFVRFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that has gained significant attention in the field of molecular imaging. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is overexpressed in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer.

Scientific Research Applications

Novel Histamine Receptor Antagonists

Compounds related to pyridazin-3-one derivatives have been identified as potent histamine H3 receptor antagonists/inverse agonists. These compounds, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have shown potential in the treatment of attentional and cognitive disorders. Their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes make them promising candidates for central nervous system (CNS) drugs, demonstrating ideal pharmaceutical properties such as water solubility, permeability, and low plasma protein binding (Hudkins et al., 2011).

Anticancer and Antiangiogenic Agents

Pyridazinone scaffolds, specifically derivatives such as 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-ones, have been synthesized and characterized for their biological activities. Some of these derivatives have shown inhibitory effects on the viability of human cancer cell lines and potential as antiangiogenic agents, suggesting their application in cancer treatment and the inhibition of tumor progression (Kamble et al., 2015).

Molecular Docking and In Vitro Screening

Pyridine and fused pyridine derivatives, starting from compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, have been prepared and evaluated through molecular docking towards specific target proteins. These compounds exhibited antimicrobial and antioxidant activity, highlighting their versatility and potential for various pharmaceutical applications (Flefel et al., 2018).

Radioligands for Neurodegenerative Disorders

Fluorinated derivatives, such as those used in positron emission tomography (PET) imaging for peripheral benzodiazepine receptors (PBRs), have been developed to study neurodegenerative disorders. Compounds like [18F]PBR111 have been synthesized for this purpose, demonstrating the potential of pyridazinone-related structures in neurological research and diagnosis (Dollé et al., 2008).

Anti-Lung Cancer Activity

Fluoro substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, including lung cancer, showing significant anticancer activity. These studies suggest the therapeutic potential of fluorinated compounds in oncology (Hammam et al., 2005).

properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-17-9-3-13(11-18(17)27-2)16-8-10-20(24-23-16)28-12-19(25)22-15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFRAPSJFVRFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.